molecular formula C11H20O2 B1435244 ethyl (4E,6RS)-6-methyl-4-octenoate CAS No. 179617-49-3

ethyl (4E,6RS)-6-methyl-4-octenoate

Cat. No.: B1435244
CAS No.: 179617-49-3
M. Wt: 184.27 g/mol
InChI Key: WIDBRKDALFFOQL-SOFGYWHQSA-N
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Description

Ethyl (4E,6RS)-6-methyl-4-octenoate is an unsaturated ester characterized by an 8-carbon chain (octenoate) with a trans-configured double bond at position 4 (4E) and a racemic methyl branch at the 6th carbon (6RS).

Properties

IUPAC Name

ethyl (E)-6-methyloct-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-10(3)8-6-7-9-11(12)13-5-2/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDBRKDALFFOQL-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C/CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural variations among related compounds include chain length, substituent positions, functional groups, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Ethyl (4E,6RS)-6-methyl-4-octenoate C11H20O2 184.28 Not available 4E double bond, 6RS methyl branch
Ethyl 4-octenoate C10H18O2 170.25 138234-61-4 Linear 4-octenoate, no methyl
Ethyl 6-methyl-4-oxohept-6-enoate C10H16O3 184.23 137123-79-6 7-carbon chain, 4-ketone group
2,2,6,6-Tetramethylpiperidin-4-yl acetate C13H25NO2 227.34 Not available Piperidine core, ester variation
Key Observations:

Chain Length and Branching: The target compound’s 8-carbon chain distinguishes it from ethyl 6-methyl-4-oxohept-6-enoate (7 carbons) . The additional methyl group at C6 increases hydrophobicity compared to linear ethyl 4-octenoate . Piperidine-based esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) exhibit rigid cyclic structures, contrasting with the aliphatic flexibility of octenoates.

The 4E double bond in this compound likely reduces rotational freedom compared to saturated analogs, affecting volatility and reactivity.

Stereochemical Considerations :

  • The 6RS designation indicates a racemic mixture at C6, which may influence crystallization behavior and biological activity . For example, in pharmaceuticals like risperidone impurities, 6RS configurations correlate with altered pharmacokinetics .
  • The trans (E) geometry at C4 may enhance thermal stability compared to cis (Z) isomers, as seen in other unsaturated esters .
Table 2: Gas Chromatography (GC) Retention Indices of Ethyl 4-Octenoate
Column Type Active Phase Retention Index (I) Reference
Supelcowax PEG 1325
DB-5 5% Phenyl 1048
ZB-Wax PEG 1320
  • Application to Target Compound: this compound is expected to exhibit higher retention indices than ethyl 4-octenoate due to increased molecular weight and branching. Polar columns (e.g., PEG phases) would better resolve its stereoisomers.

Preparation Methods

Malonic Ester Synthesis Followed by Krapcho Decarboxylation

One of the most effective and documented methods involves:

  • Step 1: Preparation of 1-chloro-2-methylhexane
    This intermediate can be synthesized via a coupling reaction between 1-bromo-3-chloro-2-methylpropane and propylmagnesium chloride, both commercially available reagents.

  • Step 2: Malonic Ester Synthesis
    1-chloro-2-methylhexane reacts with diethyl malonate in the presence of a base (e.g., cesium carbonate or potassium carbonate) and a halide catalyst (e.g., potassium iodide) in a high-boiling solvent such as N,N-dimethylacetamide. The reaction is carried out at elevated temperatures (~130 °C) for several hours to yield diethyl 2-methylhexylmalonate.

  • Step 3: Krapcho Decarboxylation
    The diethyl malonate intermediate undergoes a Krapcho reaction by refluxing with sodium chloride and water in N,N-dimethylacetamide at around 139 °C for approximately 13.5 hours. This step removes one ester group, producing ethyl 4-methyloctanoate.

  • Step 4: Purification
    The reaction mixture is cooled, extracted with hexane and water to separate organic and aqueous layers, followed by concentration and purification via silica gel column chromatography to isolate the final product.

Yields and Purity:

  • The malonic ester synthesis step yields approximately 42.3% of the intermediate.
  • The combined two-step process yields about 79.8% of ethyl 4-methyloctanoate with high purity, suitable for further applications.
Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Preparation of 1-chloro-2-methylhexane Coupling of 1-bromo-3-chloro-2-methylpropane with propylmagnesium chloride Room temp - - Commercially sourced reagents
Malonic Ester Synthesis 1-chloro-2-methylhexane, diethyl malonate, base, KI, DMAc 130 8-9 42.3 Stirring under reflux
Krapcho Decarboxylation Diethyl 2-methylhexylmalonate, NaCl, water, DMAc 139 13.5 79.8 (overall) Reflux, followed by extraction

DMAc = N,N-dimethylacetamide

Alternative Routes (Literature Notes)

Other methods reported in literature for related compounds include:

  • Mannich Reaction and Johnson-Claisen Rearrangement:
    These involve multi-step sequences starting from 1-hexanal and formalin, followed by reduction, rearrangement, and hydrogenation to yield ethyl 4-methyloctanoate derivatives. However, these methods are more complex and less cost-effective compared to malonic ester synthesis.

  • Hydrogenation and Reduction Approaches:
    These are used for fine-tuning stereochemistry but require additional steps and catalysts, increasing cost and complexity.

Reaction Mechanism Insights

  • Malonic Ester Synthesis:
    The nucleophilic substitution of the malonate anion on the alkyl halide forms the diester intermediate. The base deprotonates the malonate, enhancing nucleophilicity.

  • Krapcho Decarboxylation:
    The reaction involves nucleophilic attack by chloride ions on the ester group, leading to decarboxylation and formation of the monoester.

Research Findings and Optimization

  • Use of cesium carbonate as a base and potassium iodide as a catalyst improves reaction rates and yields by facilitating better nucleophilic substitution.

  • Reaction temperatures around 130–139 °C are optimal for both malonic ester synthesis and Krapcho decarboxylation, balancing reaction speed and minimizing side reactions.

  • The purification step via silica gel chromatography is essential to achieve high purity, removing side products and unreacted starting materials.

  • Scaling up the process has been demonstrated with consistent yields, indicating industrial applicability.

Summary Table of Preparation Method

Parameter Details
Starting Material 1-chloro-2-methylhexane (prepared from 1-bromo-3-chloro-2-methylpropane and propylmagnesium chloride)
Key Reagents Diethyl malonate, cesium carbonate or potassium carbonate, potassium iodide, sodium chloride, N,N-dimethylacetamide
Reaction Conditions Malonic ester synthesis: 130 °C, 8-9 h; Krapcho decarboxylation: 139 °C, 13.5 h reflux
Yields Intermediate: ~42.3%; Final product: ~79.8% overall
Purification Silica gel column chromatography
Advantages High purity, cost-effective, fewer steps compared to alternative synthetic routes

Q & A

Q. How can systematic reviews address gaps in the mechanistic understanding of its reactivity?

  • Methodological Answer : Conduct a PRISMA-compliant review to aggregate kinetic and thermodynamic data from heterogeneous sources. Use meta-regression to explore covariates (e.g., solvent dielectric constant’s impact on reaction rates). Highlight unresolved questions, such as the role of π-backbonding in catalytic cycles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (4E,6RS)-6-methyl-4-octenoate
Reactant of Route 2
Reactant of Route 2
ethyl (4E,6RS)-6-methyl-4-octenoate

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